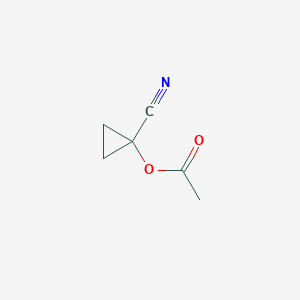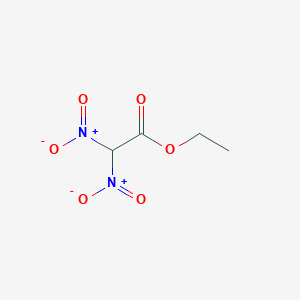
4-Butoxy-2,6-dimethylbenzaldehyde
Vue d'ensemble
Description
4-Butoxy-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Butoxy-2,6-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a butoxy group, and an aldehyde group .Applications De Recherche Scientifique
Solubility and Solution Thermodynamics
4-Hydroxybenzaldehyde, a compound structurally related to 4-Butoxy-2,6-dimethylbenzaldehyde, has been studied for its solubility in various organic solvents. This research is crucial for understanding the purification processes of similar compounds. The study found that solubility increases with temperature and varies across different solvents, which can inform the optimization of conditions for bromination processes of similar aldehydes (Wang, Xu, & Xu, 2017).
Biochemical Synthesis
The two-liquid phase concept has been applied in biochemical systems for the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, a compound similar to 4-Butoxy-2,6-dimethylbenzaldehyde. This approach uses recombinant Escherichia coli cells expressing specific genes to catalyze the reaction, demonstrating a potential pathway for the synthesis of similar compounds (Bühler et al., 2003).
UV Absorption Studies
Studies on dimethylbenzaldehydes, which are structurally related to 4-Butoxy-2,6-dimethylbenzaldehyde, have reported their ultraviolet absorption cross-sections. These studies are significant for understanding the photolysis lifetimes of these compounds in the troposphere, indicating their environmental impact and behavior (El Dib, Chakir, & Mellouki, 2008).
Chemical Synthesis and Properties
Research on the synthesis of dimethylbenzaldehydes, closely related to 4-Butoxy-2,6-dimethylbenzaldehyde, has focused on developing efficient methods for their production. These studies provide valuable insights into the chemical properties and potential industrial applications of similar aldehydes (Yu-long, 2008).
Propriétés
IUPAC Name |
4-butoxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-5-6-15-12-7-10(2)13(9-14)11(3)8-12/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJHANYSLBRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611868 | |
| Record name | 4-Butoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88174-30-5 | |
| Record name | 4-Butoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)








![4-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3058092.png)



